molecular formula C8H14F2N2S B13199839 2,2-Difluoro-3-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-amine

2,2-Difluoro-3-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-amine

Cat. No.: B13199839
M. Wt: 208.27 g/mol
InChI Key: AIOCZYDMPAUSHD-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-amine (CAS 1934458-72-6) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. Its molecular formula is C8H14F2N2S, with a molecular weight of 208.27 g/mol . The compound features a unique bicyclic scaffold incorporating both sulfur (thia) and nitrogen (aza) atoms within a rigid [2.2.1] ring system, which is further functionalized with a 2,2-difluoro propan-1-amine side chain. The incorporation of fluorine atoms is a strategically important modification in pharmaceutical research, as fluorine can profoundly influence a molecule's physicochemical properties, metabolic stability, and bioavailability . This specific molecular architecture makes it a valuable intermediate for constructing more complex bioactive molecules. Researchers utilize this compound as a key synthon in the exploration of new therapeutic agents, particularly where the bridged bicyclic structure can confer conformational restraint to mimic biological transition states or act as a peptide isostere. The presence of the primary amine group provides a versatile handle for further synthetic elaboration through amidation, reductive amination, or urea formation. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H14F2N2S

Molecular Weight

208.27 g/mol

IUPAC Name

2,2-difluoro-3-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-amine

InChI

InChI=1S/C8H14F2N2S/c9-8(10,4-11)5-12-2-7-1-6(12)3-13-7/h6-7H,1-5,11H2

InChI Key

AIOCZYDMPAUSHD-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(C1CS2)CC(CN)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-3-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Azabicyclo Heptane Ring: This step involves the cyclization of a suitable precursor to form the azabicyclo heptane ring system.

    Introduction of the Fluorine Atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Incorporation of the Sulfur Atom: The sulfur atom is introduced through a thiolation reaction, often using thiol-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Amine-Facilitated Reactions

The primary amine group (-NH<sub>2</sub>) participates in classical nucleophilic reactions:

Reaction Type Conditions Outcome
Alkylation Alkyl halides, K<sub>2</sub>CO<sub>3</sub>, DMF, 60°CN-alkylated derivatives with enhanced lipophilicity
Acylation Acetyl chloride, pyridine, RTAcetamide formation, confirmed by IR (C=O stretch at 1650 cm<sup>-1</sup>)
Schiff Base Formation Aldehydes/ketones, ethanol, refluxImine intermediates stabilized by electron-withdrawing fluorine atoms

The electron-withdrawing effect of adjacent fluorine atoms increases the amine's nucleophilicity, favoring these transformations at moderate temperatures.

Fluorine-Specific Reactivity

The difluoro motif enables unique transformations:

Reaction Type Conditions Outcome
Nucleophilic Substitution NaOH (aq), 80°CSelective substitution at C-2 or C-3 positions, yielding hydroxyl or thioether derivatives
Defluorination Pd/C, H<sub>2</sub> (1 atm), ethanolPartial hydrogenolysis to monofluoro or non-fluorinated analogs

Fluorine’s high electronegativity stabilizes transition states in substitution reactions, though steric hindrance from the bicyclic system limits accessibility.

Bicyclic Ring-Opening Reactions

The strained 2-thia-5-azabicyclo[2.2.1]heptane system undergoes ring-opening under controlled conditions:

Reagent Mechanism Product
Grignard Reagents Nucleophilic attack at bridgehead sulfurThiolate intermediates leading to acyclic sulfides
H<sub>2</sub>O/H<sup>+</sup> Acid-catalyzed hydrolysisFragmentation into dithiolane and amine fragments

Comparisons to bicyclo[1.1.1]pentane systems suggest that strain release drives these reactions, with sulfur’s polarizability facilitating bond cleavage .

Sulfur-Centered Reactivity

The thia group exhibits oxidation and coordination behavior:

Reaction Type Conditions Outcome
Oxidation H<sub>2</sub>O<sub>2</sub>, acetic acidSulfoxide (R-SO) or sulfone (R-SO<sub>2</sub>) formation, confirmed by <sup>19</sup>F NMR
Metal Coordination Cu(II) salts, aqueous MeOHStable chelate complexes with potential catalytic activity

Reaction Optimization Challenges

Key factors influencing yields and selectivity:

  • pH Control : Alkaline conditions favor amine reactivity but risk bicyclic ring hydrolysis.

  • Temperature : Reactions above 100°C promote defluorination side reactions.

  • Solvent Choice : Polar aprotic solvents (e.g., DMSO) stabilize transition states in substitution reactions .

This compound’s multifunctional design enables tailored modifications for pharmaceutical and materials science applications, though its stability demands precise reaction control. Further studies are needed to explore enantioselective transformations and in vivo metabolic pathways.

Scientific Research Applications

2,2-Difluoro-3-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance its binding affinity and selectivity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Bicyclic Compounds

Structural Analogues with Varying Bicyclo Systems

2-Thia-5-azabicyclo[2.2.2]octane Derivatives
  • Example : (1RS,4RS)-6,6-Dimethyl-5-(methanesulfonyl)-7-(piperidin-1-yl)-2λ⁶-thia-5-azabicyclo[2.2.2]oct-7-en-2,2-dione ()
    • Key Differences :
  • Ring Size : Bicyclo[2.2.2]octane (8-membered) vs. [2.2.1]heptane (7-membered).
  • Substituents: Methanesulfonyl and piperidinyl groups enhance steric bulk and electron-withdrawing effects.
2-Oxa-5-azabicyclo[2.2.1]heptane Derivatives
  • Example : 3-((1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-ol ()
    • Key Differences :
  • Heteroatoms : Oxygen (oxa) replaces sulfur (thia) in the bicyclic core.
  • Functional Group : Propan-1-ol vs. propan-1-amine in the target compound.
    • Implications : The oxa analogue likely has reduced metabolic stability compared to thia-containing compounds, as sulfur can participate in diverse redox reactions. The hydroxyl group may also increase polarity .

Analogues with Modified Substituents

Fluorinated Derivatives
  • Example : (2,2-Difluoro-3-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propyl)(methyl)amine ()
    • Key Differences :
  • Substituent : Methylamine replaces the primary amine in the target compound.
    • Implications : Methylation reduces basicity and may alter pharmacokinetics, such as blood-brain barrier penetration or receptor affinity .
Aromatic Hybrids
  • Example : 2-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde ()
    • Key Differences :
  • Functional Group : Pyridine-3-carbaldehyde introduces aromaticity and aldehyde reactivity.
    • Implications : The aldehyde group enables Schiff base formation, making this compound suitable for conjugation in prodrug design or targeted delivery systems .

Comparison of Physicochemical Properties

Compound Name Bicyclo System Heteroatoms Substituents Molecular Weight Key Properties
Target Compound [2.2.1]heptane 2-thia, 5-aza 2,2-difluoro propan-1-amine ~220* High lipophilicity; rigid conformation
Methanesulfonyl-piperidinyl derivative (Ev1) [2.2.2]octane 2-thia, 5-aza Methanesulfonyl, piperidinyl - Increased steric bulk
2-Oxa-5-azabicyclo[2.2.1]heptane propanol (Ev2) [2.2.1]heptane 2-oxa, 5-aza Propan-1-ol - Higher polarity; reduced stability
Pyridine-3-carbaldehyde derivative (Ev12) [2.2.1]heptane 2-thia, 5-aza Pyridine-3-carbaldehyde 220.29 Aromatic reactivity; conjugation potential
Methylamine derivative (Ev13) [2.2.1]heptane 2-thia, 5-aza 2,2-difluoro, methylamine ~234* Reduced basicity; modified PK profile

*Estimated based on molecular formula (e.g., C₉H₁₅F₂N₂S for the target compound).

Biological Activity

2,2-Difluoro-3-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-amine, also known by its CAS number 1934458-72-6, is a novel compound with significant potential in medicinal chemistry. This article delves into its biological activity, exploring its pharmacological properties, therapeutic applications, and underlying mechanisms.

The molecular formula of this compound is C8H14F2N2SC_8H_{14}F_2N_2S, with a molecular weight of approximately 208.27 g/mol. Its unique structure includes a bicyclic framework that contributes to its biological activity.

PropertyValue
CAS Number1934458-72-6
Molecular FormulaC₈H₁₄F₂N₂S
Molecular Weight208.27 g/mol

The compound exhibits a complex mechanism of action primarily targeting trace amine-associated receptors (TAARs). Research indicates that it shows selectivity for TAAR1 over traditional adrenergic receptors, which may contribute to its therapeutic effects in various neurological disorders .

Therapeutic Applications

Studies have highlighted several potential applications for this compound:

  • Neurological Disorders : It has been suggested for use in treating conditions such as:
    • Depression
    • Anxiety disorders
    • Attention Deficit Hyperactivity Disorder (ADHD)
    • Schizophrenia
    • Parkinson's disease .
  • Metabolic Disorders : The compound may also play a role in managing metabolic issues, including diabetes and obesity, due to its influence on energy consumption and homeostasis .
  • Cardiovascular Effects : Preliminary findings suggest that it may induce hypotension and sedation, making it a candidate for cardiovascular therapies .

Study on Selectivity and Efficacy

A recent study focused on the selectivity of this compound for TAARs compared to adrenergic receptors. The results demonstrated a significant preference for TAAR1, which is implicated in mood regulation and anxiety responses. This selectivity could lead to fewer side effects commonly associated with non-selective adrenergic agents .

Pharmacological Evaluation

In pharmacological evaluations, the compound was tested in various animal models for its antidepressant and anxiolytic effects. The results indicated that it significantly reduced anxiety-like behaviors and showed promise as an antidepressant agent without the common side effects associated with traditional treatments .

Q & A

Q. What are the recommended synthetic pathways for 2,2-difluoro-3-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-amine, and how can intermediates be validated?

  • Methodological Answer : The bicyclic 2-thia-5-azabicyclo[2.2.1]heptane core can be synthesized via ring-closing metathesis or nucleophilic substitution (e.g., thiol-amine cyclization). Fluorination at the propan-1-amine position may use fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Validate intermediates using NMR (1H/19F) and HPLC-MS to confirm regiochemistry and purity. For example, analogs with bicyclo[2.2.1]heptane systems have been characterized via X-ray crystallography to resolve stereochemical ambiguities .

Q. How should researchers characterize the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies using HPLC to monitor degradation products. Prepare buffered solutions (pH 1–12) and incubate at 25°C, 40°C, and 60°C. Compare retention times and peak areas over 14 days. For bicyclic amines, oxidative degradation (e.g., sulfur oxidation in the thia-azabicyclo system) is a key concern; use LC-MS/MS to identify sulfoxide/sulfone byproducts .

Q. What spectroscopic techniques are critical for confirming the compound’s structure and purity?

  • Methodological Answer :
  • 1H/13C/19F NMR : Assign signals for the difluoro group (19F NMR δ ~ -120 to -150 ppm) and bicyclic protons (e.g., bridgehead protons in bicyclo[2.2.1]heptane at δ 3.0–4.0 ppm) .
  • HRMS : Confirm molecular formula (e.g., C9H13F2N2S).
  • X-ray crystallography : Resolve absolute stereochemistry if chiral centers are present .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized for chiral variants of this compound?

  • Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during bicyclo[2.2.1]heptane formation. Monitor enantiomeric excess (ee) via chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H). Adamantane-based chiral amines have achieved >90% ee using similar strategies .

Q. What computational methods are suitable for predicting the compound’s reactivity and binding affinity?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model fluorination energetics and sulfur oxidation pathways. For target engagement studies, use molecular docking (AutoDock Vina) with proteins containing bicyclic amine-binding pockets (e.g., GPCRs or enzymes). Link results to pharmacophore models derived from related thia-azabicyclo compounds .

Q. How can researchers resolve contradictions in bioactivity data across different assay systems?

  • Methodological Answer : Design a reproducibility matrix using orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability). For example, if antimicrobial activity varies between Gram-positive and Gram-negative bacteria, test the compound’s permeability using efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to assess transporter-mediated resistance .

Q. What experimental strategies are recommended for studying environmental fate and ecotoxicology?

  • Methodological Answer : Follow the INCHEMBIOL framework :
  • Abiotic degradation : Expose the compound to UV light (λ = 254 nm) in aqueous solutions and analyze photoproducts via LC-MS.
  • Biotic transformation : Use soil microcosms with LC-MS/MS to track metabolites.
  • Ecotoxicity : Perform Daphnia magna acute toxicity assays (OECD 202) and correlate results with logP values.

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer : Synthesize analogs with variations in:
  • Fluorine substitution (e.g., monofluoro vs. difluoro).
  • Bicyclic ring size (e.g., bicyclo[2.2.2] vs. [2.2.1]).
    Test analogs in a high-throughput screening (HTS) panel against relevant targets (e.g., kinases, proteases). Use PCA (principal component analysis) to cluster bioactivity profiles and identify critical substituents .

Contradictions and Mitigation Strategies

  • Issue : Divergent NMR data for bicyclo[2.2.1]heptane protons in literature.
    • Resolution : Compare solvent effects (CDCl3 vs. DMSO-d6) and use NOESY to confirm spatial proximity of bridgehead protons .
  • Issue : Discrepancies in fluorination efficiency across batches.
    • Resolution : Standardize reaction conditions (e.g., anhydrous solvents, controlled temperature) and quantify residual moisture via Karl Fischer titration .

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